Anhydroerythromycin A is a derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. Anhydroerythromycin A is characterized by the absence of a hydroxyl group at the C-9 position, which significantly alters its biological activity and stability compared to its parent compound. This compound is classified under macrolide antibiotics, which are known for their effectiveness against a variety of bacterial infections.
Anhydroerythromycin A is synthesized from erythromycin through chemical modifications. It falls under the category of macrolide antibiotics, which are characterized by a large lactone ring. The structural modifications that lead to anhydroerythromycin A involve the removal of specific functional groups, notably the hydroxyl group at C-9, which enhances its stability and alters its pharmacological properties.
The synthesis of anhydroerythromycin A can be achieved through various methods:
The molecular formula for anhydroerythromycin A is . Its structure features a large lactone ring typical of macrolides, with specific modifications leading to the absence of the hydroxyl group at C-9. The compound's stereochemistry plays a crucial role in its biological activity, influencing how it interacts with bacterial ribosomes.
Anhydroerythromycin A undergoes various chemical reactions that can modify its structure further:
Anhydroerythromycin A exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of bacterial ribosomes, preventing peptide bond formation during translation:
This mechanism is similar to other macrolide antibiotics but is influenced by the structural modifications present in anhydroerythromycin A.
Anhydroerythromycin A has several scientific uses:
Erythromycin A undergoes acid-catalyzed degradation in low-pH environments through a complex intramolecular dehydration process. Contrary to historical models proposing anhydroerythromycin A as the primary inactive endpoint, contemporary studies reveal a dynamic equilibrium between erythromycin A, its enol ether, and the anhydride forms. The actual degradation pathway involves irreversible cladinose sugar loss at C-3, driven by protonation of the desosamine dimethylamino group, which induces ring strain and subsequent glycosidic bond cleavage [2] [4]. This mechanism is kinetically characterized by first-order rate constants:
Table 1: Kinetic Parameters for Acid Degradation of Erythromycin A
Reaction Step | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Enol ether formation | 1.8 × 10⁻³ | 68.9 |
Enol ether reversion | 4.7 × 10⁻³ | 64.2 |
Cladinose hydrolysis | 2.3 × 10⁻⁴ | 85.3 |
Anhydroerythromycin formation | 3.1 × 10⁻⁵ | 92.7 |
Anhydroerythromycin A itself forms via 9,12-spiroketalization, where the C-9 ketone attacks the C-12 hydroxyl group, generating a chiral spiro center at C-9 with exclusively 9R stereochemistry [9]. NMR studies confirm this configuration enables intramolecular hydrogen bonding between O-11 and OH-13, stabilizing the rigid tricyclic core [6] [9].
Microbial cytochrome P450 (CYP450) enzymes catalyze the metabolic activation of erythromycin derivatives. Saccharopolyspora erythraea—the native erythromycin producer—expresses a 55 kb gene cluster encoding polyketide synthases (PKS) and tailoring enzymes that hydroxylate C-6 and glycosylate C-3 and C-5 positions [1]. Heterologous expression in E. coli demonstrates that eryK (cytochrome P450 EryK) mediates C-12 hydroxylation, while eryG (methyltransferase) converts desosamine to mycaminose [1].
Anhydroerythromycin A disrupts mammalian enzymatic systems by forming metabolic-inactive complexes with hepatic CYP3A4. The 9R-configured spiroketal system coordinates with the heme iron of CYP3A4, generating a stable 456 nm-absorbing complex that irreversibly inactivates the enzyme [7]. This explains its potent inhibition of drug metabolism (Kᵢ = 0.8 μM), impairing clearance of co-administered therapeutics like theophylline or carbamazepine [7].
Macrolide stability correlates with C-9 modifications that prevent intramolecular cyclization:
Table 2: Acid Stability of Macrolide Antibiotics
Compound | C-9 Modification | Half-life (pH 2.0) | Degradation Products | |
---|---|---|---|---|
Erythromycin A | Ketone | 1.2 h | Anhydroerythromycin A (major) | |
Roxithromycin | O-(2-methoxyethoxy)methyl oxime | 300 h | Descladinose derivative (minor) | |
Clarithromycin | Methoxy | 215 h | 6-O-methylanhydroerythromycin (trace) | |
Azithromycin | Methyl-substituted nitrogen | Stable | N/A | [3] [5] [8] |
Roxithromycin’s extended oxime side-chain sterically hinders spiroketalization, reducing anhydro formation by >95% compared to erythromycin [8]. Azithromycin—a 15-membered azalide—eliminates the C-9 carbonyl entirely, while clarithromycin’s C-6 methylation electronically stabilizes the glycosidic bond [3] [5]. Solid-state NMR analyses confirm these modifications restrict lactone ring dynamics, as evidenced by:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3